molecular formula C10H5FN2O4 B11877517 8-Fluoro-5-nitroquinoline-2-carboxylic acid

8-Fluoro-5-nitroquinoline-2-carboxylic acid

Cat. No.: B11877517
M. Wt: 236.16 g/mol
InChI Key: HEPLMLHBKSVMCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-nitroquinoline-2-carboxylic acid typically involves the fluorination and nitration of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms on quinoline with fluorine, followed by nitration using nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization reactions, direct fluorination, and nitration. The use of organometallic compounds and cross-coupling reactions are also explored to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Fluoro-5-nitroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, while the nitro group contributes to its reactivity. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-5-nitroquinoline-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H5FN2O4

Molecular Weight

236.16 g/mol

IUPAC Name

8-fluoro-5-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5FN2O4/c11-6-2-4-8(13(16)17)5-1-3-7(10(14)15)12-9(5)6/h1-4H,(H,14,15)

InChI Key

HEPLMLHBKSVMCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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